![molecular formula C13H14N8O2 B612033 Molidustat CAS No. 1154028-82-6](/img/structure/B612033.png)
Molidustat
Übersicht
Beschreibung
Molidustat is a drug that acts as an HIF prolyl-hydroxylase inhibitor and thereby increases endogenous production of erythropoietin, which stimulates the production of hemoglobin and red blood cells . It is currently in Phase III clinical trials for the treatment of anemia caused by chronic kidney disease .
Synthesis Analysis
The synthesis of Molidustat involves a lead optimization program that identified BAY-908 as a promising hit . An improved overall yield of about 50% for the synthesis of Molidustat based on the starting material 1,2,3-triazole was achieved .
Molecular Structure Analysis
Molidustat’s molecular structure involves bidentate iron binding, involving one core nitrogen and the nitrogen of the neighboring 2-pyridyl ring, forming a five-membered ring with the Fe 2+ cation .
Chemical Reactions Analysis
Molidustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor, has potential to treat anemia associated with CKD through increased erythropoietin production and improved iron availability .
Wissenschaftliche Forschungsanwendungen
Treatment of Anemia in Non-Dialysis Patients
Molidustat has been evaluated for the treatment of anemia associated with chronic kidney disease (CKD) in non-dialysis patients . It is an oral hypoxia-inducible factor prolyl hydroxylase inhibitor that predominantly induces renal production of erythropoietin (EPO) . In a phase 3 clinical trial, molidustat was found to be an efficacious and generally well-tolerated alternative to darbepoetin for the treatment of renal anemia .
Treatment of Anemia in Dialysis-Dependent Patients
Molidustat has also been studied for the treatment of renal anemia in patients with dialysis-dependent chronic kidney disease . The studies are part of the “Molidustat Once Daily Improves Renal Anemia by Inducing EPO” (MIYABI) program .
Correction of EPO Concentrations
Molidustat has been found to correct EPO concentrations to a physiological level by mimicking the response to hypoxia . This makes it a potential alternative to erythropoiesis-stimulating agents (ESAs), which are the current standard of care .
Treatment of Renal Anemia in ESA-Naive Patients
In a study, molidustat was evaluated for the treatment of anemia in ESA-naive non-dialysis patients . The study found that molidustat was noninferior to darbepoetin in the change in mean hemoglobin level during the evaluation period from baseline .
Long-Term Safety and Efficacy
The long-term safety and efficacy of molidustat have been evaluated in phase 3 clinical trials . Most treatment-emergent adverse events were mild or moderate in intensity .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics and pharmacodynamics of molidustat have been assessed in clinical trials . These studies aim to understand how the drug is absorbed, distributed, metabolized, and excreted in the body, as well as its effects on the body .
Safety And Hazards
Molidustat has been generally well tolerated in phase IIb clinical trials . In patients not receiving dialysis, Molidustat increases iron availability . In patients receiving hemodialysis, further investigation is required to understand fully the mechanisms underlying iron mobilization associated with Molidustat .
Zukünftige Richtungen
Molidustat is currently being investigated in clinical phase III trials as Molidustat sodium for the treatment of anemia in patients with CKD . The MIYABI studies are designed to demonstrate the efficacy of Molidustat treatment compared with darbepoetin alfa in patients with anemia and non-dialysis-dependent CKD . The results of these studies will provide further evidence for the efficacy and safety of Molidustat in the treatment of anemia associated with CKD .
Eigenschaften
IUPAC Name |
2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8O2/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19/h1-2,7-9,17H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMBOKOTALXLKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N3C(=O)C(=CN3)N4C=CN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151089 | |
Record name | Molidustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Molidustat | |
CAS RN |
1154028-82-6 | |
Record name | Molidustat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1154028-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Molidustat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154028826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Molidustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15642 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Molidustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-2-[6-(4-morpholinyl)-4-pyrimidinyl]-4-(1H-1,2,3-triazol-1-yl)-3H-pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOLIDUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JH486CZ13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.